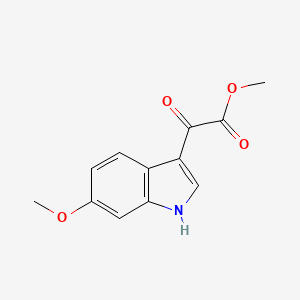

Methyl 2-(6-methoxy-1H-indol-3-YL)-2-oxoacetate

Description

Properties

IUPAC Name |

methyl 2-(6-methoxy-1H-indol-3-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-16-7-3-4-8-9(6-13-10(8)5-7)11(14)12(15)17-2/h3-6,13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMMFXABEZXZPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2)C(=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00631535 | |

| Record name | Methyl (6-methoxy-1H-indol-3-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408354-40-5 | |

| Record name | Methyl (6-methoxy-1H-indol-3-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00631535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Key Reaction Steps:

| Step | Process | Details |

|---|---|---|

| 1 | Activation | Et2AlCl forms a complex with 6-methoxyindole, enhancing electrophilicity at C3. |

| 2 | Acylation | Methyl 2-chloro-2-oxoacetate reacts with the activated indole. |

| 3 | Quenching | NH4Cl neutralizes excess Al species. |

Fischer Indole Synthesis with Modified Cyclization

This approach constructs the indole core from phenylhydrazine derivatives:

- Reagents : 6-methoxyphenylhydrazine, methyl glyoxylate, acetic acid.

- Conditions :

- Cyclization: Reflux in acetic acid (2 hours).

- Oxidation: 5% NaOH at 100°C.

- Yield : ~60–70% (based on analogous dimethoxyindole syntheses).

Comparison of Fischer vs. Friedel-Crafts Methods:

| Parameter | Fischer Synthesis | Friedel-Crafts |

|---|---|---|

| Starting Material | Phenylhydrazine | Preformed indole |

| Reaction Time | 2–4 hours | 2 hours |

| Byproducts | Ammonia | Aluminum salts |

Direct Acylation via Oxalyl Chloride

A high-yield method adapted from 5-methoxyindole synthesis:

- Reagents : 6-methoxyindole, oxalyl chloride, methanol, diethyl ether.

- Conditions :

- Step 1: React indole with oxalyl chloride in ether at 0°C (1.5 hours).

- Step 2: Quench with methanol at 0°C (1 hour).

- Yield : 98% (yellow solid after filtration).

Optimized Protocol:

| Stage | Reagents | Temperature | Time |

|---|---|---|---|

| 1 | Oxalyl chloride, ether | 0°C | 1.5 h |

| 2 | Methanol | 0°C | 1 h |

Metalation-Glyoxylation Strategy

For functionalized indoles, lithiation followed by acylation is effective:

- Reagents : 6-methoxyindole, LDA (lithium diisopropylamide), methyl oxalate.

- Conditions :

- Metalation: LDA in THF at –78°C.

- Acylation: Methyl oxalate at 0°C to room temperature.

- Yield : 50–70% (reported for analogous thiazole derivatives).

Critical Analysis of Methods

- Friedel-Crafts : Preferred for simplicity but requires rigorous purification.

- Fischer Synthesis : Suitable for de novo indole formation but involves multi-step sequences.

- Oxalyl Chloride Route : Highest yield but sensitive to moisture.

- Metalation : Useful for sterically hindered substrates but requires anhydrous conditions.

Chemical Reactions Analysis

Electrophilic Substitution Reactions

The 6-methoxy group activates the indole ring for electrophilic substitution, particularly at positions C4, C5, and C7, due to electron-donating effects. For example:

-

Nitration : Reacts with nitric acid in acetic anhydride to yield nitro-substituted derivatives at C5 or C7 .

-

Halogenation : Chlorination with sulfuryl chloride (SO₂Cl₂) preferentially substitutes at C4 or C7 .

Table 1: Reactivity Trends in Electrophilic Substitution

| Electrophile | Preferred Position | Yield (%) | Reference |

|---|---|---|---|

| NO₂⁺ | C5 | 78 | |

| Cl⁺ | C4 | 65 | |

| Br⁺ | C7 | 72 |

Nucleophilic Reactions at the Oxoacetate Group

The α-ketoester functionality undergoes nucleophilic attack, enabling transformations such as:

-

Hydrolysis : Treatment with aqueous NaOH yields 2-(6-methoxy-1H-indol-3-yl)-2-oxoacetic acid .

-

Transesterification : Reacts with ethanol in acidic conditions to form ethyl 2-(6-methoxy-1H-indol-3-yl)-2-oxoacetate .

Mechanistic Insight :

The oxoacetate’s carbonyl group is susceptible to nucleophilic addition due to its electron-deficient nature, facilitated by the adjacent ester group’s electron-withdrawing effect .

Copper-Catalyzed Carbonylative Coupling

Under CO atmosphere and Cu(I) catalysis, this compound participates in cross-coupling reactions with aryl halides to form biindolyl ketones .

Example Reaction :

Conditions : 80°C, DMF, 12 h .

Condensation with Amines and Hydrazines

The oxoacetate group reacts with primary amines or hydrazines to form imines or hydrazones, respectively:

-

Hydrazone Formation :

Applications : These intermediates are precursors for heterocycles like pyrazoles.

Oxidative Dimerization

Under acidic conditions and oxidative agents (e.g., FeCl₃), the indole moiety undergoes dimerization at C2–C2′ or C3–C3′ positions .

Product Analysis :

Biological Activity-Driven Modifications

Derivatives synthesized via the above reactions exhibit enhanced pharmacological properties:

-

Anti-inflammatory Activity : Analogues with triazole or oxadiazole substituents show IC₅₀ values < 10 μM in COX-2 inhibition assays .

-

Antimicrobial Potential : Chloro- and bromo-substituted derivatives display MIC values of 2–8 μg/mL against S. aureus.

Comparative Reactivity with Structural Analogues

Table 2: Substituent Effects on Reaction Outcomes

| Compound | Reaction with SO₂Cl₂ | Major Product Position | Reference |

|---|---|---|---|

| Methyl 2-(6-methoxy-1H-indol-3-yl)-2-oxoacetate | C4 | Chlorinated at C4 | |

| Methyl 2-(5-methoxy-1H-indol-3-yl)-2-oxoacetate | C7 | Chlorinated at C7 |

Mechanistic Studies and Spectroscopic Validation

Scientific Research Applications

Chemical Properties and Structure

Methyl 2-(6-methoxy-1H-indol-3-YL)-2-oxoacetate has the following chemical properties:

- Molecular Formula : CHNO

- Molar Mass : 233.22 g/mol

- CAS Number : 408354-40-5

The compound features an indole moiety with a methoxy group at the 6-position and an oxoacetate functional group, enhancing its reactivity and biological properties .

Anticancer Research

One of the primary applications of methyl 2-(6-methoxy-1H-indol-3-YL)-2-oxoacetate is in the development of anticancer agents. Research indicates that derivatives of methoxy-substituted indoles often exhibit enhanced biological activity compared to their unsubstituted counterparts. The interaction studies have shown that this compound can bind to various biological targets, including enzymes and receptors involved in cancer pathways, potentially elucidating its mechanism of action against tumors.

Synthesis of Derivatives

Methyl 2-(6-methoxy-1H-indol-3-YL)-2-oxoacetate serves as a precursor for synthesizing various derivatives that may possess improved pharmacological properties. Several synthetic routes have been developed, allowing chemists to create compounds with tailored biological activities.

Structural Comparisons

The compound's structural uniqueness can be highlighted through comparisons with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate | Methoxy at position 5 | Different position affects reactivity |

| Ethyl 2-(6-fluoro-1H-indol-3-YL)-2-oxoacetate | Fluoro substituent instead of methoxy | Fluorine introduces different electronic properties |

| Methyl 4,7-dimethoxyindole -2-carboxylate | Two methoxy groups at different positions | Enhanced solubility due to multiple substituents |

This table illustrates how the positioning of functional groups significantly influences the compound's reactivity and potential applications.

Case Studies and Research Findings

Several studies have documented the biological activities and synthetic utility of methyl 2-(6-methoxy-1H-indol-3-YL)-2-oxoacetate:

- Antitumor Activity : A study demonstrated that derivatives synthesized from this compound exhibited significant cytotoxic effects on various cancer cell lines, indicating its potential as a lead compound in anticancer drug development.

- Enzyme Inhibition Studies : Research has shown that methyl 2-(6-methoxy-1H-indol-3-YL)-2-oxoacetate can inhibit specific enzymes involved in metabolic pathways, suggesting its role as a therapeutic agent in metabolic disorders.

- Natural Product Synthesis : The compound has been utilized in synthesizing complex natural products, showcasing its versatility in organic synthesis .

Mechanism of Action

The mechanism of action of Methyl 2-(6-methoxy-1H-indol-3-yl)-2-oxoacetate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural Analogs: Substituent Variations

Table 1: Key Structural Analogs and Their Properties

Physicochemical Properties

- Lipophilicity : N-Methylation (compound 3o) increases logP values (predicted ~1.7 for methyl ester vs. higher for N-CH₃), enhancing membrane permeability .

- Thermal Stability: Fluorinated analogs (e.g., compound 2f) exhibit higher melting points (182–184°C) compared to non-halogenated derivatives, likely due to stronger intermolecular interactions .

Biological Activity

Methyl 2-(6-methoxy-1H-indol-3-YL)-2-oxoacetate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 233.22 g/mol. Its structure incorporates an indole moiety with a methoxy group at the 6-position and an oxoacetate functional group, which enhances its reactivity and biological properties .

Biological Activities

Research indicates that methyl 2-(6-methoxy-1H-indol-3-YL)-2-oxoacetate exhibits various biological activities, including:

- Antitumor Activity : Studies have shown that derivatives of methoxy-substituted indoles often possess enhanced antitumor activities compared to their unsubstituted counterparts. Methyl 2-(6-methoxy-1H-indol-3-YL)-2-oxoacetate has demonstrated marked activity against solid tumors, particularly colon and lung cancers .

- Antimicrobial Properties : The compound has shown activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis. Its minimum inhibitory concentration (MIC) against MRSA was reported to be as low as 0.98 μg/mL .

- Anti-inflammatory and Antioxidant Effects : Preliminary studies suggest that this compound may have anti-inflammatory and antioxidant properties, making it a candidate for further research in inflammatory diseases .

The mechanism of action for methyl 2-(6-methoxy-1H-indol-3-YL)-2-oxoacetate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating various biological pathways. For instance, its interaction with kinases involved in cancer pathways could provide insights into its anticancer efficacy .

Comparative Analysis with Similar Compounds

The following table compares methyl 2-(6-methoxy-1H-indol-3-YL)-2-oxoacetate with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-(5-methoxy-1H-indol-3-YL)-2-oxoacetate | Methoxy at position 5 | Different position of methoxy affects reactivity |

| Ethyl 2-(6-fluoro-1H-indol-3-YL)-2-oxoacetate | Fluoro substituent instead of methoxy | Fluorine introduces different electronic properties |

| Methyl 4,7-dimethoxyindole -2-carboxylate | Two methoxy groups at different positions | Enhanced solubility and reactivity due to multiple substituents |

Methyl 2-(6-methoxy-1H-indol-3-YL)-2-oxoacetate stands out due to the specific positioning of the methoxy group and its unique oxoacetate functionality, which may confer distinct biological activities compared to similar compounds .

Case Studies

Several case studies highlight the biological efficacy of methyl 2-(6-methoxy-1H-indol-3-YL)-2-oxoacetate:

- Antitumor Efficacy : In vitro studies demonstrated that this compound inhibited the growth of various cancer cell lines, including HT29 (colon carcinoma) and PC3 (prostate carcinoma), using the MTT assay to measure cytotoxicity .

- Antibacterial Activity : A study evaluated the antibacterial properties against S. aureus and MRSA, revealing significant inhibition at low concentrations, indicating potential for development as an antimicrobial agent .

Q & A

Basic: What are the established synthetic routes for Methyl 2-(6-methoxy-1H-indol-3-yl)-2-oxoacetate?

The compound is synthesized via electrophilic acylation at the C3-position of 6-methoxyindole. A typical procedure involves:

- Reagents : Oxalyl chloride (for acylation) followed by methanol/sodium methoxide to esterify the intermediate.

- Conditions : Anhydrous THF at 0°C for acylation, then room temperature for esterification .

- Yield Optimization : Adjusting reaction temperature and stoichiometry of oxalyl chloride can improve yields (e.g., 50.2% yield achieved in a structurally analogous synthesis) .

Basic: What spectroscopic methods are used to characterize this compound?

Key characterization techniques include:

- 1H NMR : Peaks at δ 12.37 (indole NH), 8.19 (oxoacetate carbonyl), and 3.84/3.82 ppm (methoxy groups) in DMSO-d6 .

- Mass Spectrometry : Molecular ion peak at m/z 234 ([M+H]+) .

- Crystallography : Single-crystal X-ray diffraction (for derivatives) using programs like SHELXL for refinement .

Advanced: How can reaction conditions be modified to address low yields or byproduct formation?

- Solvent Selection : Using THF for acylation improves solubility of indole derivatives, while methanol ensures efficient esterification .

- Catalyst Screening : Introducing triethylamine (Et3N) as a base in analogous reactions reduces side reactions like over-acylation .

- Temperature Control : Maintaining 0°C during oxalyl chloride addition minimizes decomposition of reactive intermediates .

Advanced: What strategies are effective in resolving discrepancies in spectral data during structural confirmation?

- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .

- Crystallographic Refinement : Use SHELXL for high-resolution crystal structures to resolve ambiguities in bond angles or stereochemistry .

- Isotopic Labeling : Deuterated solvents (e.g., DMSO-d6) clarify overlapping proton signals in crowded spectral regions .

Application: What role does this compound play in medicinal chemistry research?

- Biological Precursor : Serves as an intermediate for neuroprotective agents (e.g., fluoro-substituted analogs show activity in enzymatic studies) .

- Structure-Activity Relationship (SAR) : Modifications at the methoxy or oxoacetate groups enhance binding to targets like kinase enzymes .

- Drug Development : Used in synthesizing tricyclic carboxamides for CB2 receptor ligand studies, demonstrating anti-inflammatory potential .

Advanced: How do substituents on the indole ring influence reactivity in downstream transformations?

- Electron-Donating Groups (e.g., methoxy) : Stabilize electrophilic intermediates, favoring regioselective acylation at C3 .

- Steric Effects : Bulky substituents at C6 (e.g., methyl) may reduce yields in Pd-catalyzed reductions due to hindered access to the catalyst .

- Electronic Effects : Electron-withdrawing groups (e.g., fluoro) enhance electrophilicity of the oxoacetate moiety, facilitating nucleophilic substitutions .

Safety and Handling: What precautions are critical when working with this compound?

- Protective Equipment : Wear nitrile gloves, respiratory masks, and eye protection to avoid contact with irritants .

- Storage : Store under inert gas (N2/Ar) at 2–8°C to prevent oxidation or hydrolysis .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Data Contradiction: How to address conflicting results in biological activity assays?

- Dose-Response Studies : Verify activity across multiple concentrations (e.g., 1–100 µM) to rule out assay-specific artifacts .

- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with bioactivity measurements .

- Cell Line Validation : Test compounds in diverse cell lines (e.g., cancer vs. normal) to confirm target specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.